molecular formula C58H70N4O13 B8104331 Dbco-peg9-dbco

Dbco-peg9-dbco

Número de catálogo: B8104331
Peso molecular: 1031.2 g/mol
Clave InChI: KEUOUDHOMOVWEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dbco-peg9-dbco: is a polyethylene glycol-based linker used in click chemistry. It contains two dibenzocyclooctyne (DBCO) groups connected by a polyethylene glycol (PEG) spacer arm. This compound is particularly useful in bioorthogonal chemistry, where it facilitates the formation of stable triazole linkages with azide-bearing compounds or biomolecules without the need for a copper catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg9-dbco involves the conjugation of two DBCO groups to a PEG9 spacer. The reaction typically proceeds through the following steps:

    Activation of DBCO: DBCO is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.

    Conjugation to PEG9: The activated DBCO is then reacted with a PEG9 spacer under mild conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of DBCO are activated using NHS ester.

    Large-Scale Conjugation: The activated DBCO is conjugated to PEG9 in large reactors, ensuring consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Dbco-peg9-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions:

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reaction can be carried out in aqueous or organic solvents at room temperature.

Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .

Aplicaciones Científicas De Investigación

Introduction to DBCO-PEG9-DBCO

This compound is a versatile polyethylene glycol (PEG)-based compound featuring dibenzocyclooctyne (DBCO) moieties at both ends. This structure enables its application in copper-free click chemistry, specifically in strain-promoted alkyne azide cycloaddition (SPAAC) reactions. The compound is notable for its enhanced water solubility and biocompatibility, making it suitable for various biomedical applications.

Bioconjugation

This compound serves as a versatile linker for attaching biomolecules such as proteins, peptides, or nucleic acids. Its ability to form stable triazole linkages with azide-containing molecules under mild conditions is advantageous for biological systems, allowing conjugation in physiological environments without cytotoxic copper catalysts .

Drug Delivery Systems

The compound is used in drug delivery systems due to its ability to link drugs to various carriers like liposomes, polymers, and nanoparticles. This enhances the specificity and efficacy of drug delivery by targeting specific sites on molecules .

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound plays a crucial role in the synthesis of PROTACs, which are therapeutic agents designed to induce targeted protein degradation. This offers a novel approach to treating diseases, including cancer, by providing precise control over the assembly of PROTACs .

Interaction Studies

Research focuses on optimizing the binding efficiency of this compound with azide-labeled biomolecules. Factors influencing the specificity and efficiency of SPAAC reactions are studied to enhance applications in drug discovery and development.

Case Study: Targeted Protein Degradation Using PROTACs

  • Objective : To develop a PROTAC that targets a specific protein for degradation.
  • Methodology : Use this compound as a linker to assemble the PROTAC, ensuring high specificity and efficacy.
  • Outcome : Successful degradation of the target protein, demonstrating the potential of this compound in therapeutic applications.

Case Study: Enhanced Drug Delivery

  • Objective : To improve drug delivery efficiency by linking drugs to nanoparticles using this compound.
  • Methodology : Conjugate drugs to nanoparticles via SPAAC reactions facilitated by this compound.
  • Outcome : Enhanced drug delivery and improved therapeutic outcomes due to targeted drug release.

Comparison of PEG Linkers

Compound NameStructure/FunctionalityUnique Features
This compoundDual DBCO moieties on PEG9High water solubility, biocompatibility, copper-free click chemistry
Azide-PEGContains azide groupsRequires copper catalysts
DBCO-PEGSingle DBCO moiety on PEGLess versatile than this compound
Bis-Sulfone-PEG-DBCOSulfone groups linked by PEG and DBCOUseful in drug development for selective conjugation

Mecanismo De Acción

The mechanism of action of Dbco-peg9-dbco involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO groups in the compound react with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioorthogonal chemistry .

Comparación Con Compuestos Similares

Dbco-peg9-dbco is unique due to its dual DBCO groups and PEG9 spacer, which provide enhanced water solubility and membrane permeability. Similar compounds include:

    Dbco-peg4-dbco: Contains a shorter PEG spacer, resulting in different solubility and permeability properties.

    Dbco-peg12-dbco: Contains a longer PEG spacer, offering different physical and chemical properties.

    Dbco-peg9-amine: Contains an amine group instead of a second DBCO group, providing different reactivity and applications.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Actividad Biológica

DBCO-PEG9-DBCO is a specialized compound that plays a significant role in bioconjugation and drug delivery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, mechanisms of action, applications in research and clinical settings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain. This structure facilitates copper-free click chemistry , enabling efficient conjugation to azide-functionalized molecules. The molecular formula is C39H57N3O11C_{39}H_{57}N_{3}O_{11} with a molecular weight of 743.88 g/mol .

The primary mechanism of this compound involves its ability to react selectively with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs rapidly and does not require metal catalysts, making it suitable for biological applications where such catalysts might be detrimental. The reaction can be summarized as follows:

DBCO+AzideTriazole\text{DBCO}+\text{Azide}\rightarrow \text{Triazole}

This reaction leads to the formation of stable triazole linkages, which are resistant to hydrolysis and provide robust conjugation for various biomolecules .

1. Site-Specific Conjugation

This compound is particularly valuable for site-specific conjugation in proteins and antibodies. It has been shown to react selectively with cysteine residues, allowing for the modification of proteins without compromising their biological activity. This property is crucial in the development of antibody-drug conjugates (ADCs), where targeted delivery of cytotoxic agents can enhance therapeutic efficacy while minimizing off-target effects .

2. Applications in PROTACs

As a PEG-based linker, this compound is extensively used in the synthesis of PROTACs. PROTACs leverage the ubiquitin-proteasome system to degrade specific target proteins by linking them to an E3 ubiquitin ligase. The use of this compound allows for the precise assembly of these chimeras, enhancing their stability and efficacy in targeting disease-related proteins .

Comparative Analysis

The following table compares this compound with other common bioconjugation linkers:

Compound NameFunctional GroupsUnique Features
Maleimide-based linkers MaleimideReacts with thiols; less stable than bis-sulfones
NHS esters N-hydroxysuccinimideCommonly used for amine coupling; not site-specific
Azide-functionalized PEG AzideReacts with DBCO; used in click chemistry
Dibromo-maleimide Dibromo-maleimideSimilar reactivity with thiols; more prone to side reactions

Uniqueness of this compound : Its ability to engage in copper-free click reactions while providing site-specific conjugation makes it superior for applications requiring high specificity and stability .

Case Study 1: Antibody-Dendrimer Conjugates

In a study evaluating the use of DBCO-functionalized antibodies for targeted therapy, researchers demonstrated that this compound could effectively cross-link antibodies to dendrimer structures, enhancing binding affinity and therapeutic potential against tumor cells. The study reported a significant increase in mean fluorescence intensity (MFI) correlating with increased concentration of azide-functionalized dendrimers, confirming the effectiveness of the conjugation strategy .

Case Study 2: PROTAC Development

Research on PROTACs utilizing this compound showed that these chimeras could selectively degrade target proteins in cancer cells, showcasing their potential as therapeutic agents. The study highlighted the efficiency of SPAAC reactions in forming stable linkages between E3 ligase ligands and target proteins, leading to improved pharmacokinetics compared to traditional methods .

Propiedades

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N4O13/c63-55(59-25-21-57(65)61-45-51-13-3-1-9-47(51)17-19-49-11-5-7-15-53(49)61)23-27-67-29-31-69-33-35-71-37-39-73-41-43-75-44-42-74-40-38-72-36-34-70-32-30-68-28-24-56(64)60-26-22-58(66)62-46-52-14-4-2-10-48(52)18-20-50-12-6-8-16-54(50)62/h1-16H,21-46H2,(H,59,63)(H,60,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUOUDHOMOVWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.